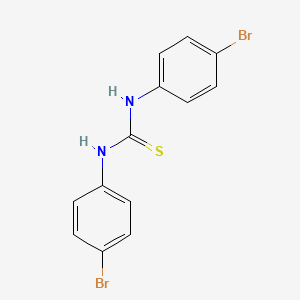

1,3-Bis(4-bromophenyl)thiourea

Description

Overview of Diarylthiourea Chemistry and its Significance

Thiourea (B124793), an organosulfur compound with the chemical formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts unique chemical properties and reactivity. The term "thiourea" also encompasses a broad class of derivatives with the general structure (R₁R₂N)(R₃R₄N)C=S. mdpi.com Among these, diarylthioureas, which are N,N'-disubstituted derivatives bearing aryl groups, represent a significant class of compounds in organic synthesis and medicinal chemistry. mdpi.comnih.gov

The significance of diarylthiourea chemistry stems from the versatile reactivity and structural features of the thiourea moiety. The presence of nitrogen and sulfur atoms allows these compounds to act as effective ligands, forming stable complexes with a wide range of metals. mdpi.com The N-H groups can act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor, facilitating interactions with biological targets like enzymes and receptors. acs.organalis.com.my This ability to form stable hydrogen bonds is considered crucial for their biological efficacy. acs.org

Diarylthiourea derivatives are recognized as privileged pharmacophores, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov Research has demonstrated their potential in a vast array of therapeutic areas, including as anticancer, antibacterial, antioxidant, antiviral, anti-inflammatory, and antituberculosis agents. mdpi.combohrium.com Beyond medicine, these compounds are used as intermediates in the synthesis of various heterocyclic compounds, as chemosensors for detecting ions, and in the development of agrochemicals. acs.orgnih.govmdpi.com The incorporation of a diarylthiourea scaffold can enhance the biological activity and modify the physicochemical properties of molecules. acs.org

Historical Context of 1,3-Bis(4-bromophenyl)thiourea Studies

The scientific documentation of this compound, while part of the broader, long-standing research into thiourea derivatives, gained specific, detailed characterization in the 21st century. A pivotal study published in 2007 provided a comprehensive analysis of its molecular and crystal structure through single-crystal X-ray diffraction. researchgate.netiucr.org

This research, conducted at the University of Groningen, determined the precise three-dimensional arrangement of the atoms in the molecule at a low temperature of 100 K. iucr.orgcore.ac.uk The study revealed that the two 4-bromophenyl rings adopt a cis-cis configuration relative to the sulfur atom with respect to the C-N thiourea bonds. iucr.org It also detailed the intermolecular forces, noting that the crystal packing is characterized by N-H···S hydrogen bonds, which is a common feature in the solid-state chemistry of thioureas. nih.govresearchgate.net This foundational work provided the definitive structural parameters and conformational analysis for the compound, serving as a critical reference for subsequent theoretical and experimental investigations. ugm.ac.id

Key Research Objectives and Methodological Approaches

Research involving this compound and related diarylthioureas focuses on several key objectives, including the synthesis of new derivatives, the characterization of their structures, and the evaluation of their potential applications, particularly in medicinal chemistry.

Synthesis: The synthesis of symmetrically disubstituted diarylthioureas is often achieved through a one-step coupling reaction. A common method involves reacting an appropriately substituted aniline (B41778) (in this case, 4-bromoaniline) with a thiocarbonyl source. touro.edu For example, a general procedure for related compounds involves the coupling of an isothiocyanate with an amine. touro.edunih.gov

Structural Characterization: A primary methodological approach for studying this compound is single-crystal X-ray diffraction. This technique provides unambiguous information about the molecular geometry, conformation, and intermolecular interactions in the solid state. iucr.org The 2007 study on this compound utilized this method to solve and refine its structure, using programs like SIR2004 for structure solution and SHELXL97 for refinement. iucr.org Other spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR are standard for characterizing newly synthesized derivatives to confirm their molecular structure. nih.goveurjchem.com

Computational Analysis: Theoretical methods, particularly Density Functional Theory (DFT), are employed to analyze the conformational landscape and electronic properties of diarylthiourea compounds. ugm.ac.id These computational studies help in understanding the stability of different conformers and the nature of intramolecular and intermolecular interactions, which complements experimental findings from X-ray crystallography. ugm.ac.id

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2059-75-8 | bldpharm.comsigmaaldrich.comchemsrc.com |

| Molecular Formula | C₁₃H₁₀Br₂N₂S | sigmaaldrich.comchemsrc.com |

| Molecular Weight | 386.11 g/mol | sigmaaldrich.com |

| Boiling Point | 430.1°C at 760 mmHg | chemsrc.com |

| Flash Point | 213.9°C | chemsrc.com |

| Density | 1.837 g/cm³ | chemsrc.com |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Measurement Temperature | 100 K | iucr.org |

| Crystal System | Monoclinic | ugm.ac.id |

| Space Group | P2₁/c | ugm.ac.id |

| a (Å) | 5.8606 (2) | ugm.ac.id |

| b (Å) | 22.1287 (7) | ugm.ac.id |

| c (Å) | 9.9238 (3) | ugm.ac.id |

| β (°) | 97.469 (1) | ugm.ac.id |

| Volume (ų) | 1276.47 (7) | ugm.ac.id |

| Z | 4 | ugm.ac.id |

| R-factor | 0.028 | iucr.org |

| wR-factor | 0.072 | iucr.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-bromophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVXFYAPGIMASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394682 | |

| Record name | N,N'-Bis(4-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059-75-8 | |

| Record name | NSC28608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(4-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-BROMOPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,3 Bis 4 Bromophenyl Thiourea

Conventional Solution-Phase Synthetic Protocols

The classical approach to synthesizing 1,3-Bis(4-bromophenyl)thiourea involves reactions conducted in a solvent. These methods are well-established and rely on the reaction between specific precursors.

Reaction Mechanisms and Pathways from Precursors

The most common solution-phase synthesis of this compound involves the reaction of 4-bromoaniline (B143363) with a thiocarbonyl source. One established method is the reaction of an aniline (B41778) derivative with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, which proceeds through an isothiocyanate intermediate. ijaers.com

Another pathway involves the direct reaction of 4-bromoaniline with 4-bromophenyl isothiocyanate. In this reaction, the nucleophilic amine group of one 4-bromoaniline molecule attacks the electrophilic carbon atom of the isothiocyanate group of another molecule. This nucleophilic addition results in the formation of the thiourea (B124793) linkage.

Alternatively, symmetrical thioureas can be synthesized from anilines and carbon disulfide (CS2) in the presence of a base like potassium hydroxide, which promotes the decomposition of the intermediate dithiocarbamate (B8719985) salt. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

The efficiency of solution-phase synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction duration. Solvents such as ethanol (B145695), acetone, and dimethylformamide (DMF) are commonly used. beilstein-journals.orgderpharmachemica.com The selection of the solvent can influence the solubility of reactants and the reaction rate.

Temperature plays a crucial role; for instance, some reactions are carried out at room temperature, while others may require heating to reflux to achieve a reasonable reaction rate and yield. ijaers.comuokerbala.edu.iq The reaction time is also a critical factor, with some syntheses being completed in a few hours, while others may require longer periods to go to completion. derpharmachemica.com Purification of the final product, typically achieved through recrystallization from a suitable solvent like ethanol or acetone, is essential to obtain high-purity this compound. beilstein-journals.orgnih.gov

Advanced Mechanochemical Synthesis Techniques

In recent years, mechanochemistry has emerged as a powerful, environmentally friendly alternative to traditional solution-based synthesis. researchgate.net This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. researchgate.netnih.gov

Solvent-Free Mechanochemical Approaches for Thiourea Formation

The synthesis of this compound has been successfully achieved using solvent-free mechanochemical methods. beilstein-journals.orgnih.gov One such approach involves the manual or mechanical grinding of 4-bromoaniline with a thiocarbonylating agent. beilstein-journals.orgresearchgate.net For example, milling 4-bromoaniline with thiocarbamoyl benzotriazoles in the presence of a base like sodium carbonate can produce symmetrical aromatic thioureas in almost quantitative yields within minutes. beilstein-journals.orgnih.gov In situ Raman monitoring of the reaction between N-thiocarbamoyl benzotriazole (B28993) and 4-bromoaniline has shown the formation of a reactive intermediate, thiocarbamoyl benzotriazole, which then converts to the final product, bis(4-bromophenyl)thiourea. beilstein-journals.orgnih.gov

Another mechanochemical route involves the reaction of solid anilines, such as 4-bromoaniline, with isothiocyanates under ball milling conditions at room temperature, resulting in 100% yields. beilstein-journals.orgresearchgate.net These solvent-free methods are not only efficient but also align with the principles of green chemistry by minimizing waste generation. researchgate.net

Comparative Analysis of Mechanochemical vs. Solution-Phase Synthesis

Mechanochemical synthesis offers several advantages over conventional solution-phase methods for preparing this compound.

| Feature | Solution-Phase Synthesis | Mechanochemical Synthesis |

| Solvent Use | Requires bulk solvents for reaction and purification. | Typically solvent-free or uses minimal amounts of liquid (Liquid-Assisted Grinding, LAG). nih.govrsc.org |

| Reaction Time | Can range from hours to days. beilstein-journals.orgderpharmachemica.com | Often completed in minutes. beilstein-journals.orgnih.gov |

| Yield | Yields can be variable and may be lower due to side reactions or product loss during workup. beilstein-journals.org | Generally provides quantitative or near-quantitative yields. beilstein-journals.orgnih.gov |

| Purity | Often requires extensive purification steps like recrystallization. beilstein-journals.orgnih.gov | Products are often obtained in high purity, sometimes without the need for further purification. researchgate.net |

| Environmental Impact | Generates significant solvent waste. | Considered a "green" chemistry approach due to the reduction or elimination of solvent use. researchgate.netrsc.org |

| Reaction Control | Relies on controlling temperature, concentration, and stirring. | Controlled by milling frequency, time, and the use of catalytic additives. nih.govrsc.org |

Synthesis of Analogous and Derivatized Thiourea Compounds for Comparative Studies

The synthetic methodologies described for this compound can be extended to produce a wide array of analogous and derivatized thiourea compounds. These compounds are often synthesized for comparative studies to understand structure-activity relationships in various applications.

For example, by varying the starting aniline, a library of 1,3-diarylthioureas with different substituents on the phenyl rings (e.g., chloro, methoxy, nitro) can be prepared using similar synthetic protocols. beilstein-journals.orgnih.gov The synthesis of unsymmetrical thioureas is also possible through a two-step mechanochemical process where a thiocarbamoyl benzotriazole intermediate is first prepared and then reacted with a different aniline. beilstein-journals.orgnih.gov

Furthermore, derivatization can be achieved by reacting the synthesized thiourea with other reagents. For instance, thiourea derivatives can undergo cyclization reactions to form various heterocyclic compounds. conicet.gov.ar The synthesis of these analogs allows for a systematic investigation of how different functional groups and structural modifications influence the properties of the thiourea core.

Strategies for Introducing Structural Variations

The molecular framework of this compound serves as a scaffold that can be systematically modified to produce a diverse range of derivatives. Introducing structural variations is primarily achieved by altering the substituents on the nitrogen atoms, leading to both symmetrical and unsymmetrical thiourea analogs. The principal strategy for creating these variations involves the reaction between an isothiocyanate and an amine. nih.govconicet.gov.ar

One of the most direct methods for synthesizing unsymmetrical analogs is the reaction of 4-bromophenyl isothiocyanate with a variety of primary or secondary amines. This allows for the introduction of a wide array of functional groups on one side of the thiourea core while retaining the 4-bromophenyl group on the other. Conversely, 4-bromoaniline can be reacted with different isothiocyanates to achieve a similar outcome.

Mechanochemical methods have also proven effective for the selective synthesis of non-symmetrical bis-thioureas. beilstein-journals.org A one-pot, two-step mechanochemical sequence can be employed, which avoids the need to isolate and purify intermediates. beilstein-journals.org For instance, a diamine can first be reacted with one equivalent of an isothiocyanate to form a mono-thiourea intermediate, which is then reacted with a second, different isothiocyanate to yield the final unsymmetrical bis-thiourea product. beilstein-journals.org This approach offers a high degree of control and typically results in excellent yields. beilstein-journals.org

Another strategy involves the derivatization of a precursor, such as N-thiocarbamoyl benzotriazole, which acts as a synthetic equivalent of an isothiocyanate. beilstein-journals.org By reacting this intermediate with two different amines in a stepwise manner, unsymmetrical thioureas can be generated.

The table below summarizes key strategies for introducing structural variations to the thiourea core, based on the reaction of isothiocyanates with amines.

Investigation of Selective Derivatization Routes

Selective derivatization of this compound involves chemical transformations that target specific atoms or functional groups within the molecule, primarily the sulfur atom or the N-C=S backbone, to construct more complex structures, including various heterocycles. These routes demonstrate the utility of the thiourea moiety as a versatile building block in organic synthesis.

S-Alkylation and Subsequent Cyclization

The sulfur atom of the thiourea group is nucleophilic and can be selectively alkylated. This S-alkylation leads to the formation of an isothiourea intermediate, which can then undergo intramolecular cyclization. A notable example is the reaction of the lithium or sodium salt of this compound with 2-propynyl bromide in dimethylformamide. chempap.org This reaction proceeds via S-propargylation followed by cyclization to afford a 2-imino-1,3-thiazoline derivative. conicet.gov.archempap.org This pathway highlights a selective transformation route initiated at the sulfur atom.

Heterocyclization Reactions

The entire thiourea backbone can participate in cyclization reactions with appropriate bifunctional reagents to form a variety of heterocyclic systems. These reactions represent a powerful method for converting the linear thiourea structure into more rigid, three-dimensional molecules.

Key examples include:

Formation of Imidazole-2-thiones: this compound reacts with α-hydroxyketones like benzoin (B196080) in the presence of an acid catalyst. thieme-connect.com This condensation reaction yields a 1,3,4,5-tetraaryl-imidazole-2-thione. The thiourea provides the N-C-N fragment of the resulting imidazole (B134444) ring. thieme-connect.com

Formation of Imidazolidine-2,4-diones: Reaction with α-ketoaldehydes, such as phenylglyoxal, leads to the formation of 1,3,5-trisubstituted imidazolidine-2,4-dione derivatives. ucl.ac.be In this transformation, the sulfur atom is ultimately replaced by an oxygen atom from the reagent, and the thiourea core is incorporated into a five-membered heterocyclic ring with two carbonyl groups. ucl.ac.be

The table below details investigated routes for the selective derivatization of this compound.

Advanced Structural Elucidation and Characterization of 1,3 Bis 4 Bromophenyl Thiourea

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique has been employed to meticulously characterize the crystal and molecular structure of 1,3-bis(4-bromophenyl)thiourea.

Determination of Crystallographic System and Space Group

The crystallographic investigation of this compound has established that it crystallizes in the monoclinic system. The specific space group was determined to be P2₁/c. This space group designation indicates a primitive unit cell with a two-fold screw axis and a glide plane perpendicular to the b-axis. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal lattice, have been precisely measured and are presented in Table 1.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.941(2) |

| b (Å) | 15.961(3) |

| c (Å) | 7.739(2) |

| β (°) | 90.5(2) |

| Z | 4 |

Table 1: Crystallographic Data for this compound

Elucidation of Molecular Conformation in the Solid State

The conformation of a molecule, or its spatial arrangement of atoms, is a critical factor in determining its physical and chemical properties. In the solid state, the conformation of this compound is influenced by both intramolecular and intermolecular forces.

A significant feature of the molecular structure of this compound is the orientation of the two 4-bromophenyl rings with respect to the central thiourea (B124793) core. The analysis reveals that both bromophenyl rings adopt a cis configuration relative to the sulfur atom of the thiourea group across the C-N bonds. This "cis-cis" arrangement is a defining characteristic of the molecule's conformation in the crystalline state.

To quantitatively describe the molecular conformation, the dihedral angles between the planes of the aromatic rings and the central thiourea moiety have been analyzed. The dihedral angle between the plane of the first 4-bromophenyl ring and the thiourea plane is 73.1(2)°. The second 4-bromophenyl ring is oriented at a dihedral angle of 78.9(2)° with respect to the thiourea plane. Furthermore, the two 4-bromophenyl rings themselves are not coplanar, exhibiting a significant twist relative to one another, with a dihedral angle between their planes of 65.2(2)°. These values underscore the non-planar nature of the molecule in its crystalline form.

Comprehensive Crystal Packing Analysis

The arrangement of individual molecules within the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, hydrogen bonding plays a pivotal role in the formation of the supramolecular architecture.

The crystal packing of this compound is prominently characterized by intermolecular N-H⋯S hydrogen bonds. In this network, the amine hydrogens of the thiourea core of one molecule act as hydrogen bond donors, while the sulfur atom of an adjacent molecule serves as the hydrogen bond acceptor. Specifically, each molecule is linked to two neighboring molecules through these N-H⋯S interactions, forming centrosymmetric dimers with an R²₂(8) graph-set motif. These dimers then propagate throughout the crystal lattice, creating chains along the direction. The geometric parameters of these crucial hydrogen bonds are detailed in Table 2.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···S1ⁱ | 0.86 | 2.58 | 3.414(4) | 163 |

| N2-H2···S1ⁱ | 0.86 | 2.65 | 3.468(4) | 159 |

Table 2: Hydrogen Bond Geometry for this compound Symmetry code: (i) -x+1, -y+1, -z+1

Investigation of Other Supramolecular Synthons and Non-Covalent Interactions (e.g., C-H⋯N, C-H⋯S)

In the crystal lattice, weak C-H⋯S hydrogen bonds are observed, contributing to the formation of one-dimensional chains. These interactions, alongside N-H⋯S hydrogen bonds, create a robust network that dictates the crystal's architecture. The presence of C-H⋯N interactions has also been identified in the crystal structures of related bromophenyl-containing thiourea derivatives, suggesting their likely contribution to the supramolecular assembly of this compound. These weak interactions, while individually less energetic than classical hydrogen bonds, collectively provide significant stabilization to the crystal packing.

Polymorphism and Crystal Engineering Studies

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in crystal engineering. For this compound, both theoretical and experimental studies on related compounds suggest a propensity for polymorphic behavior.

Identification and Characterization of Polymorphic Forms

While comprehensive experimental identification of multiple polymorphic forms for this compound remains an area of ongoing research, theoretical studies have provided valuable insights. Density Functional Theory (DFT) calculations on a series of disubstituted thiourea compounds, including the 4-bromo and 4-chloro analogues, have indicated that both cis-trans (CT) and trans-trans (TT) conformational polymorphs are energetically feasible and may coexist.

One reported crystal structure of this compound reveals a cis-cis configuration of the two bromophenyl rings with respect to the sulfur atom of the thiourea group. This specific conformation dictates the subsequent supramolecular assembly.

Factors Governing Polymorphism and Crystal Habit

The conformational flexibility of the thiourea backbone and the rotational freedom of the aryl rings are key factors governing the potential polymorphism in this compound. The orientation of the N-H groups (syn or anti) relative to the thiocarbonyl group significantly influences the hydrogen bonding motifs.

For instance, an anti disposition of the N-H atoms can facilitate the formation of dimeric structures through N-H⋯S hydrogen bonds, a common synthon in diarylthioureas. Conversely, a syn conformation can lead to the formation of catemeric chains. The interplay between these different hydrogen bonding possibilities, driven by subtle energetic differences between conformers, is a primary determinant of which polymorphic form crystallizes under specific conditions. Other factors such as solvent choice, temperature, and crystallization rate also play a crucial role in directing the formation of a particular polymorph.

Comparative Crystallographic Studies with Isomorphous Thiourea Analogues (e.g., 1,3-bis(4-chlorophenyl)thiourea)

Comparative crystallographic studies with isomorphous analogues, such as 1,3-bis(4-chlorophenyl)thiourea, provide valuable insights into the role of the halogen substituent on the crystal packing. Both this compound and 1,3-bis(4-chlorophenyl)thiourea are part of a series of diarylthiourea compounds that have been investigated for their structural similarities and differences.

Theoretical studies have shown that both the 4-bromo and 4-chloro derivatives can potentially exist in both CT and TT configurations. Experimental studies on 1,3-bis(2-chlorophenyl)thiourea have revealed the existence of at least two polymorphs: a monoclinic form with a syn conformation of the N-H atoms leading to zigzag chains, and an orthorhombic form with an anti conformation resulting in the formation of eight-membered hydrogen-bonded rings. This demonstrates that a change in the position of the halogen substituent can lead to different stable polymorphic forms.

Computational and Theoretical Investigations of 1,3 Bis 4 Bromophenyl Thiourea

Density Functional Theory (DFT) Calculations

DFT has become a primary method for studying thiourea (B124793) derivatives due to its balance of computational cost and accuracy. It is used to analyze molecular conformations, electronic distributions, and reactivity, providing a detailed picture of the molecule's behavior.

The flexibility of the 1,3-Bis(4-bromophenyl)thiourea molecule arises from the rotation around the C-N bonds of the thiourea core. This rotation gives rise to different conformers, primarily the trans-trans (TT), cis-trans (CT), and cis-cis (CC) configurations, which describe the orientation of the phenyl rings relative to the thiourea sulfur atom.

Energetic analyses performed using DFT calculations have shown that for diarylthiourea compounds, the CT and TT configurations are generally the most stable. researchgate.netugm.ac.idscispace.com Specifically, the CT configuration is often found to be the most energetically favorable, closely followed by the TT conformer. scispace.com The energy difference between these stable conformations is typically small, suggesting that they may coexist. researchgate.netugm.ac.idscispace.com In contrast, the cis-cis (CC) configuration is considered energetically unfavorable for this class of thiourea derivatives. scispace.com While one crystallographic report identified this compound in a cis-cis configuration in the solid state researchgate.net, DFT calculations in the gas phase indicate higher relative energy for this conformer compared to the CT and TT forms. The experimentally observed structure for this compound is a monoclinic crystal system with a trans-trans (TT) configuration. scispace.com

Table 1: Relative Stability of this compound Conformers This table is illustrative, based on general findings for diarylhalidethioureas as specific energy values for each conformer were not detailed in the searched literature.

| Conformer | Relative Energy (eV) | Stability |

|---|---|---|

| cis-trans (CT) | 0.00 | Most Stable |

| trans-trans (TT) | 0.1 - 0.2 | Stable |

| cis-cis (CC) | > 0.2 | Least Stable |

Topological analysis of the electron density provides a framework for understanding the nature and strength of chemical bonds and non-covalent interactions within a molecule and in its crystal packing.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool used to identify and characterize non-covalent interactions. researchgate.net NCI plots for diarylthioureas reveal isosurfaces between different parts of the molecule. researchgate.netugm.ac.id For instance, dual green-red NCI isosurfaces located between the thiourea sulfur atom and the phenyl rings indicate the presence of both attractive and repulsive interactions. researchgate.net In conformers with a cis-orientation, attractive NH···π interactions can be identified between the nitrogen of the thiourea group and the π-system of the phenyl ring. scispace.com These analyses are crucial for understanding how weak forces like hydrogen bonds and van der Waals forces dictate the preferred molecular conformation and crystal packing. researchgate.netacs.org

Atoms in Molecules (AIM): The AIM theory, developed by Bader, characterizes chemical bonds based on the topology of the electron density. acs.org By locating bond critical points (BCPs) between atoms, the nature of the interaction can be classified as either shared-shell (covalent) or closed-shell (like ionic bonds, hydrogen bonds, and van der Waals interactions). acs.orgresearchgate.net In the context of this compound, AIM analysis is used to quantify the strength of intermolecular hydrogen bonds, such as the N-H···S interactions that are characteristic of thiourea crystal packing. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting the reactive behavior of a molecule. uni-muenchen.de The MEP is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. uni-muenchen.deresearchgate.net

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, the most negative potential is typically localized on the sulfur atom of the thiourea group, making it a primary site for interaction with electrophiles or for coordinating to metal ions. researchgate.net

Blue Regions: These represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atoms of the N-H groups are the most positive regions, highlighting their role as hydrogen bond donors. tandfonline.com

Green Regions: These indicate neutral or weakly polarized areas, typically found over the carbon backbone of the phenyl rings.

Studies on arylhalide substituted thioureas have shown that they tend to be effective electrophilic compounds. researchgate.netugm.ac.id The MEP map visually confirms these properties, identifying the specific atoms involved in potential chemical reactions and intermolecular interactions. uni-muenchen.detandfonline.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sapub.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For thiourea derivatives, the HOMO is generally centered on the thiourea moiety, with significant contributions from the sulfur and nitrogen atoms, reflecting the nucleophilic character of this group. beilstein-journals.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is typically distributed over the π-system of the aromatic rings.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an important indicator of chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Quantum mechanical FMO analysis helps to rationalize the observed reactivity patterns of thioureas in chemical reactions. beilstein-journals.org The distribution and energies of these orbitals, calculated via DFT, provide key insights into the electronic properties and potential reaction pathways of this compound. researchgate.net

A crucial application of DFT calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations of vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed for thiourea derivatives. researchgate.netjst.go.jp

By comparing the calculated spectra with experimental ones, researchers can confirm the accuracy of the chosen theoretical level (i.e., the combination of the DFT functional and basis set). A good agreement between theoretical and experimental data provides confidence that the calculated geometric structure, electronic properties, and conformational energies are reliable representations of the actual molecule. This validation step is essential for ensuring the predictive power of the computational investigations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua This technique allows researchers to investigate the dynamic behavior of molecules, such as conformational changes, solvent effects, and interactions with other molecules like biological macromolecules. researchgate.netnih.gov

For thiourea derivatives, MD simulations can provide valuable information on their stability, flexibility, and interaction patterns in a condensed phase, which is often more representative of experimental conditions than gas-phase DFT calculations. researchgate.netdntb.gov.ua While MD simulations have been applied to various thiourea compounds to explore their properties and potential as, for instance, enzyme inhibitors nih.gov, specific MD studies focusing on the isolated this compound molecule were not prominently found in the surveyed literature.

Dynamic Behavior and Conformational Flexibility in Different Environments

Computational studies have revealed that this compound exhibits conformational polymorphism, with different spatial arrangements of the phenyl rings relative to the thiourea core being possible. The most stable conformations are the cis-trans (CT) and trans-trans (TT) configurations. scispace.comresearchgate.net Energetic analyses, performed using DFT with the B3LYP/DEF2–TZVP model, indicate that the CT configuration is generally the most stable, followed closely by the TT configuration. scispace.com The relative energy difference between these conformers is small, typically in the range of 0.1 to 0.2 eV, suggesting that both configurations can coexist under normal conditions. scispace.com

The cis-cis (CC) configuration is found to be less favorable energetically due to steric repulsion between the bulky bromophenyl substituents. scispace.com The flexibility of the molecule, particularly the rotational freedom around the C-N bonds of the thiourea moiety, allows for the interconversion between these conformational states. This dynamic behavior is influenced by the surrounding environment, such as the solvent. In more polar environments, diarylthioureas tend to favor the anti-anti (equivalent to TT) conformation. researchgate.net While specific molecular dynamics (MD) simulations for this compound in different solvents are not extensively reported, MD studies on other thiourea derivatives are used to investigate parameters like interactions with water and the identification of suitable excipients. researchgate.netdntb.gov.ua Such simulations can provide a detailed picture of the conformational landscape and the influence of the environment on the dynamic equilibrium between different conformers.

Table 1: Relative Stability of this compound Conformers

| Conformation | Relative Energy (eV) | Stability |

| cis-trans (CT) | 0.0 | Most Stable |

| trans-trans (TT) | 0.1 - 0.2 | Less Stable |

| cis-cis (CC) | Higher Energy | Least Stable |

This table is generated based on energetic analysis from computational studies, indicating the general trend in stability. scispace.com

Investigation of Intermolecular Association Dynamics

The intermolecular association of this compound molecules is primarily driven by non-covalent interactions, with hydrogen bonding playing a crucial role. The crystal packing of this compound is characterized by N-H···S hydrogen bonds. researchgate.net Computational studies have quantified the interaction energies between molecules in dimeric systems. For this compound, which exists in a TT configuration in its monoclinic crystal form, the interaction energy in a dimer has been calculated. scispace.comresearchgate.net

The strength of these intermolecular interactions is influenced by the nature and position of substituents on the phenyl rings. In the case of diarylhalidethioureas, the cohesiveness of the molecules increases with the polarizability of the halogen atom, following the trend F < Cl < Br. scispace.com This indicates that the bromine atoms in this compound contribute significantly to the stability of intermolecular associations.

Non-covalent interaction (NCI) analysis, a computational tool to visualize and characterize weak interactions, confirms the presence of N-H···S hydrogen bonds in the dimers of this compound. scispace.com These interactions are a characteristic feature of the solid-state assembly of thiourea molecules. scispace.com The TT configuration facilitates the formation of zigzag tapes through head-to-tail stacking, stabilized by dual N-H···S contacts. scispace.comresearchgate.net

Table 2: Calculated Intermolecular Interaction Energies for Diarylhalidethiourea Dimers

| Substituent | Configuration | Interaction Energy (eV) |

| Ph-F-p | TT | -0.731 |

| Ph-Cl-p | TT | -0.871 |

| Ph-Br-p | TT | -1.006 |

This table presents the calculated interaction energies for dimers of para-substituted diarylhalidethioureas, highlighting the trend with different halogens. Data sourced from Nabil & Ang (2020). scispace.com

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Models

Computational models are instrumental in elucidating the relationship between the molecular structure of this compound and its reactivity and properties. DFT calculations have shown that arylhalide-substituted thioureas, including the bromo-derivative, are better electrophilic compounds compared to their unsubstituted phenyl counterparts. scispace.comresearchgate.net

The reactivity of the molecule can be visualized through electrostatic potential (ESP) surfaces, which map the electron density and indicate regions susceptible to electrophilic or nucleophilic attack. For this compound, the ESP analysis helps in identifying the reactive sites of the molecule. scispace.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or properties of a series of compounds based on their molecular descriptors. Although specific QSAR/QSPR models for this compound are not detailed in the searched literature, numerous studies on thiourea derivatives have established such relationships. These models typically use a variety of molecular descriptors, including:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Quantum chemical descriptors: Such as HOMO-LUMO energies, dipole moment, and partial charges on atoms.

Hydrophobicity descriptors: Like LogP, which is crucial for membrane permeability.

For instance, QSAR studies on other thiourea derivatives have shown that descriptors like hydrophobicity, dielectric energy, and valence connectivity index play a significant role in their biological activity. tandfonline.com The development of such models for this compound could provide valuable predictions of its potential applications.

Table 3: Common Descriptors in QSAR/QSPR Models for Thiourea Derivatives

| Descriptor Type | Examples | Relevance |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Electronic properties, Reactivity |

| Topological | Connectivity indices, Molecular weight | Molecular size and shape |

| Thermodynamic | Heat of formation, Solvation energy | Stability, Interactions with solvent |

| Hydrophobic | LogP | Membrane permeability, Bioavailability |

This table provides a general overview of descriptor types used in computational models for thiourea derivatives.

Supramolecular Chemistry and Intermolecular Interactions of 1,3 Bis 4 Bromophenyl Thiourea

Detailed Analysis of Hydrogen Bonding Motifs

Hydrogen bonding is a predominant force in defining the supramolecular structure of thiourea (B124793) derivatives. The N-H groups of the thiourea backbone act as effective hydrogen bond donors, while the sulfur atom serves as an acceptor, leading to robust and predictable assembly patterns.

Characterization of Dimeric and Polymeric Hydrogen-Bonded Assemblies

The crystal packing of 1,3-bis(4-bromophenyl)thiourea is characterized by N-H···S hydrogen bonds. researchgate.net In the broader class of diaryl thioureas, molecules typically self-assemble into centrosymmetric dimers through a pair of N-H···S hydrogen bonds, forming a characteristic R(8) ring motif. acs.orgnih.govresearchgate.net This dimeric synthon is a robust and frequently observed feature in the crystal structures of N,N'-disubstituted thioureas. researchgate.net

These dimeric units serve as fundamental building blocks for larger, polymeric assemblies. Depending on the nature and position of substituents on the aryl rings, these dimers can be further interconnected into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net For instance, in some primary aromatic thioureas, dimers linked by additional N-H···S hydrogen bonds form infinite ladder-type ribbons. researchgate.net While diaryl ureas commonly form one-dimensional chains, thioureas often favor ribbon-like structures for aggregates of all sizes. researchgate.net The conformation of the thiourea moiety, which can be syn-syn, syn-anti, or anti-anti, also plays a crucial role in determining the final supramolecular architecture. researchgate.net A study of various diaryl thioureas revealed that approximately 60% adopt a syn-anti conformation in the solid state. researchgate.net

| Assembly Type | Key Interaction | Common Motif | Resulting Structure |

| Dimeric | N-H···S | R(8) | Centrosymmetric pairs |

| Polymeric | N-H···S | C(4) chains, R(8) rings | 1D chains, 2D sheets, 3D networks |

Role of Intramolecular Hydrogen Bonding in Molecular Stabilization

While intermolecular hydrogen bonds dictate the crystal packing, intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of an individual molecule. In acylthiourea derivatives, which contain a carbonyl group, a six-membered pseudo-ring is often formed via an intramolecular N-H···O hydrogen bond. acs.orgresearchgate.net This interaction helps to lock the molecule into a planar, S-shaped conformation. researchgate.net

Exploration of Other Non-Covalent Interactions in Crystal Packing

Beyond the dominant hydrogen bonds, a subtle interplay of other non-covalent forces, including halogen bonding and van der Waals interactions, contributes to the cohesion and stability of the crystal lattice.

Halogen Bonding and Halogen-π Interactions

The presence of bromine atoms on the phenyl rings of this compound introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state, this can manifest as Br···S, Br···N, or Br···O interactions. Studies on similar 1-benzoyl-3-(halogenophenyl)thioureas have identified various halogen interactions, including I···S and I···π contacts, which influence their crystal structures. researchgate.net

Furthermore, halogen-π interactions, where the halogen atom interacts with the electron-rich π system of an adjacent aromatic ring, can be a significant structure-directing force. mdpi.com These interactions have been shown to be instrumental in the formation of specific supramolecular assemblies, such as homochiral chains in other bromophenyl-containing heterocyclic compounds. mdpi.com Such directional interactions can provide an additional layer of control in the self-assembly process, complementing the primary hydrogen-bonding motifs.

Quantification of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.

For halogenated thiourea derivatives, Hirshfeld analysis reveals the relative importance of various interactions. nih.gov A typical analysis would quantify the percentage contribution of contacts such as H···H, C···H, S···H, and Br···H. In related halogenated adamantane-thiourea hybrids, it has been shown that halogen substituents significantly reduce the contribution of H···H contacts, with a corresponding increase in H···X (where X is a halogen) contacts. acs.orgnih.gov The H···S contacts, corresponding to the primary hydrogen bonds, typically account for a significant percentage of the surface area. acs.orgnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed visual summary of these interactions, showing the characteristic distribution and distances of each contact type. nih.gov This quantitative analysis allows for a precise understanding of how the bromine substituents in this compound modulate the intermolecular interaction landscape compared to non-halogenated analogues.

| Interaction Type | Typical Contribution | Significance |

| H···H | Decreases with halogenation | Major contributor in non-halogenated analogues |

| H···S | Significant | Represents N-H···S hydrogen bonds |

| H···Br | Increases with halogenation | Compensates for reduction in H···H contacts |

| C···H/C···C | Moderate | van der Waals and π-stacking interactions |

Principles of Crystal Engineering and Directed Self-Assembly

The study of the intermolecular interactions in this compound is a practical application of the principles of crystal engineering. This field aims to design and synthesize solid-state structures with desired properties by controlling the self-assembly of molecular components. The key to this control lies in the use of robust and predictable non-covalent interactions, known as supramolecular synthons. acs.org

For diaryl thioureas, the centrosymmetric R(8) N-H···S hydrogen-bonded dimer is the primary supramolecular synthon. researchgate.netresearchgate.net Its stability and directionality allow for the rational design of extended crystalline networks. By modifying the substituents on the aryl rings, one can introduce secondary interactions, like the halogen bonds and π-stacking discussed previously. These weaker, more tunable interactions can be used to guide the assembly of the primary dimeric synthons into specific architectures (e.g., tapes, sheets, or more open frameworks). This hierarchical approach to self-assembly, where strong interactions form primary motifs and weaker forces organize them, is a fundamental strategy in crystal engineering. acs.org The specific chemical composition of the molecule ultimately directs the self-assembly process, leading to the formation of distinct nanostructures. nih.gov

Rational Design of Supramolecular Architectures

The rational design of supramolecular architectures is a cornerstone of crystal engineering, aiming to construct complex, ordered structures from molecular building blocks through predictable non-covalent interactions. nih.gov For this compound, the design process is guided by the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions, which collectively dictate the assembly of molecules in the solid state. acs.orgresearchgate.net

The thiourea core is a powerful motif for directing supramolecular assembly due to its capacity to form robust hydrogen bonds. The N-H groups act as hydrogen bond donors, while the sulfur atom is an effective hydrogen bond acceptor. This leads to the formation of well-defined synthons, such as the R2(8) ring motif, where two thiourea molecules form a dimeric structure through a pair of N-H···S hydrogen bonds. acs.orgnih.gov In many thiourea derivatives, these dimeric synthons can further propagate into one-dimensional tapes or two-dimensional sheets. researchgate.net

In the specific case of this compound, the two bromophenyl rings are observed to adopt a cis-cis configuration with respect to the C-N bonds of the thiourea core. researchgate.net Theoretical studies on related diarylthiourea compounds have explored the energetics of different possible conformations, such as cis-trans (CT) and trans-trans (TT), indicating that these may also be energetically accessible. researchgate.net The stability of these conformations is crucial as it predetermines the geometry of the molecule and the directionality of its intermolecular interactions.

The presence of bromine atoms on the phenyl rings introduces the possibility of halogen bonding as a significant structure-directing force. acs.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule, such as a sulfur atom (Br···S) or an aromatic ring. acs.orgnih.gov The directionality and tunable strength of halogen bonds make them a valuable tool in designing supramolecular frameworks. acs.org The interplay between the strong N-H···S hydrogen bonds and the more directional, though often weaker, halogen bonds provides a sophisticated mechanism for controlling the final crystal packing.

Computational studies, such as Density Functional Theory (DFT), are instrumental in the rational design process. They allow for the energetic evaluation of different conformers and the analysis of non-covalent interactions that stabilize the crystal lattice. researchgate.net By understanding the relative strengths and geometric preferences of hydrogen bonds, halogen bonds, and other weak interactions like C-H···S and π-π stacking, it is possible to predict and engineer the supramolecular organization of this compound and its analogues. nih.govresearchgate.net

Table 1: Key Intermolecular Interactions in Thiourea Derivatives

This table summarizes common non-covalent interactions that direct the supramolecular assembly of thiourea-based compounds.

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif | Role in Supramolecular Design |

| Hydrogen Bond | N-H | S | Forms R2(8) dimeric rings; C(4) chains. acs.org | Primary motif for creating robust 1D and 2D networks. |

| Halogen Bond | C-Br | S or π-system | Directional interaction (e.g., C-Br···S). nih.gov | Provides directional control and reinforces packing. acs.org |

| Pi-Pi Stacking | Phenyl Ring | Phenyl Ring | Face-to-face or edge-to-face stacking. | Stabilizes layered structures. |

| C-H···S/O/π | C-H | S, O, or π-system | Weak interactions contributing to overall stability. nih.govnih.gov | Fine-tunes molecular packing and conformation. |

Influence of Molecular Substituents on Supramolecular Organization

The nature and position of substituents on the aryl rings of 1,3-diarylthioureas profoundly influence their molecular conformation and subsequent supramolecular assembly. The substitution of hydrogen with halogen atoms (F, Cl, Br) in particular has been shown to systematically alter crystal packing and the hierarchy of intermolecular interactions. acs.orgresearchgate.net

Studies on a series of 1-(adamantan-1-yl)-3-arylthiourea derivatives, where the aryl group is substituted with different halogens, reveal significant conformational changes. acs.orgnih.gov The bromo and chloro derivatives were found to be isostructural, adopting an anti-anti conformation of the thiourea moiety. In contrast, the unsubstituted and fluoro derivatives adopt an anti-syn conformation. acs.orgnih.gov This conformational shift has a direct impact on the resulting hydrogen-bonding patterns. The anti-syn conformers typically form a cyclic R2(8) hydrogen-bonded dimer, while the anti-anti conformers are prevented from forming this motif due to their geometry. acs.org

The primary role of the halogen substituents is to modulate the contribution of various intermolecular contacts. Hirshfeld surface analysis has shown that as the size of the halogen atom increases, the relative contribution of H···H contacts to the crystal packing decreases. nih.gov This is compensated by an increase in halogen-involved contacts, such as C-H···X and X···S/N interactions (where X is a halogen).

In 1-benzoyl-3-(halogenophenyl)thioureas, changing the halogen (Br, Cl, I) and its position (ortho, meta, para) on the phenyl ring affects not only the hydrogen bonding but also introduces other significant interactions like X···O halogen bonds and π-π stacking. researchgate.net The presence of a bromine atom, as in this compound, introduces a delicate balance. The N-H···S hydrogen bond remains a dominant interaction, but it is complemented by Br···S halogen bonds and other weak C-H···π interactions, which collectively stabilize the three-dimensional structure. nih.gov The topological analysis of these interactions often characterizes the N-H···S hydrogen bonds as being of a closed-shell nature, typical for non-covalent interactions. nih.govresearchgate.net

The electronic properties of the substituent also play a role. The electron-withdrawing nature of halogens can influence the acidity of the N-H protons and the nucleophilicity of the sulfur atom, thereby modulating the strength of the N-H···S hydrogen bonds. This electronic tuning, combined with the steric demands and halogen-bonding propensity of the substituent, provides a multi-faceted strategy for controlling the supramolecular organization of these compounds.

Table 2: Influence of Halogen Substituents on Thiourea Derivative Conformations

This table illustrates how different halogen substituents on the aryl ring can lead to different preferred conformations and intermolecular motifs in related thiourea compounds.

| Substituent (on Phenyl Ring) | Compound Class | Observed Thiourea Conformation | Primary Supramolecular Motif | Reference |

| H (unsubstituted) | 1-Adamantan-3-arylthiourea | anti-syn | N-H···S hydrogen bonds forming R2(8) rings. | acs.orgnih.gov |

| Fluoro | 1-Adamantan-3-arylthiourea | anti-syn | N-H···S hydrogen bonds forming R2(8) rings. | acs.orgnih.gov |

| Chloro | 1-Adamantan-3-arylthiourea | anti-anti | Isostructural with bromo derivative. | acs.orgnih.gov |

| Bromo | 1-Adamantan-3-arylthiourea | anti-anti | Stabilized by N-H···S and other contacts. | acs.orgnih.gov |

| Bromo (para) | 1-Benzoyl-3-phenylthiourea | N/A | Involves N-H···O, X···O, and π-π stacking. | researchgate.net |

Advanced Functional Applications and Future Research Perspectives in Chemical Science

Development of Functional Materials Based on Thiourea (B124793) Frameworks

The thiourea backbone, with its capacity for extensive hydrogen bonding and electronic delocalization, serves as a versatile platform for the design of novel functional materials. The specific incorporation of brominated phenyl rings in 1,3-Bis(4-bromophenyl)thiourea further modulates these properties.

Beyond NLO applications, the diarylthiourea framework is being investigated for other advanced material properties. The ability of thiourea derivatives to form stable complexes with metals and to participate in intricate hydrogen-bonding networks makes them suitable for creating supramolecular assemblies. chinesechemsoc.orgconicet.gov.ar These organized structures can exhibit unique properties, such as those seen in the development of chemosensors and materials for electronic devices. researchgate.net The specific functional groups attached to the diarylthiourea core play a crucial role in determining the final properties of the material. For instance, the introduction of different substituents can influence the compound's lipophilicity and electronic characteristics, which are critical for applications ranging from anticancer agents to antioxidant materials. touro.edumdpi.com

Investigation of Biological Interaction Mechanisms (Focus on fundamental chemical binding, not pharmacological outcomes)

The study of how this compound and related diarylthioureas interact with biological macromolecules at a molecular level provides fundamental insights into the nature of chemical binding. These investigations are often carried out using computational methods and structure-affinity relationship studies.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. researchgate.netmdpi.com In the context of this compound, molecular docking studies could elucidate its potential binding modes within the active site of proteins like human insulin. researchgate.netmdpi.comscholarsresearchlibrary.com Such studies analyze the electrostatic and aromatic interactions that may stabilize the ligand-protein complex. For example, the N-terminal residues of a protein might anchor the thiourea derivative through specific interactions. researchgate.netmdpi.com The binding energy, calculated during docking, gives an indication of the strength of the interaction, with more negative values suggesting a stronger binding. scholarsresearchlibrary.com

Structure-affinity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its binding affinity for a specific receptor. nih.govplos.org In the field of cannabinoid receptor research, various diarylthiourea derivatives have been synthesized and evaluated as potential ligands. ucl.ac.beucl.ac.beebi.ac.uk These studies have highlighted the importance of specific substituents on the phenyl rings for receptor affinity. ucl.ac.be For instance, research on related compounds has shown that halogen substituents, particularly bromine, can significantly influence binding to the CB1 cannabinoid receptor. ucl.ac.be By systematically modifying the structure of the diarylthiourea scaffold and measuring the corresponding changes in receptor binding, researchers can build a comprehensive understanding of the key molecular features required for potent and selective receptor interaction. nih.govuniversiteitleiden.nldntb.gov.ua

Emerging Research Directions in Diarylthiourea Chemistry

The field of diarylthiourea chemistry continues to evolve, with several promising research directions emerging. One area of focus is the development of more efficient and environmentally friendly synthetic methods. rsc.org For example, metal-free approaches for the synthesis of related compounds are being explored to avoid the use of toxic reagents. rsc.org Another key direction is the design of diarylthioureas as catalysts, leveraging their strong hydrogen-bonding capabilities to facilitate chemical reactions. researchgate.net Furthermore, the synthesis of novel diarylthiourea derivatives with tailored electronic and structural properties remains a vibrant area of research, with potential applications in areas such as anticancer agents and functional materials. touro.edumdpi.com The exploration of these compounds as building blocks for more complex molecular architectures, including macrocycles and polymers, is also gaining traction. chinesechemsoc.orgmedscape.com

Integration with Other Functional Moieties

The scaffold of this compound serves as a robust platform for the development of more complex molecules with specialized functions. By integrating this core with other functional moieties, researchers can tailor the resulting compounds for specific applications, particularly in medicinal chemistry and materials science. The bromine atoms on the phenyl rings are particularly useful, providing sites for further chemical reactions, while the thiourea group itself offers unique coordination properties.

One area of investigation involves the creation of unsymmetrical thioureas where the this compound structure is modified. For example, derivatives like 1-(4-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea have been synthesized and studied for their potential biological activities, such as antitubercular properties. mdpi.com In this case, the introduction of a chloro-nitrophenyl group alongside a bromophenyl group on the thiourea backbone creates a molecule with a specific electronic and steric profile designed to interact with biological targets. mdpi.com

Furthermore, the this compound molecule is a key intermediate in the synthesis of larger, more complex heterocyclic systems. It can be reacted with other molecules to form imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes. thieme-connect.com These carbenes are widely used as ligands in organometallic chemistry and catalysis. The synthesis involves the coupling of N,N′-Bis(4-bromophenyl)thiourea with benzoin (B196080), followed by oxidative desulfurization to yield 1,3-Bis(4-bromophenyl)-4,5-diphenylimidazolium salts. thieme-connect.com This demonstrates the integration of the thiourea derivative into a more complex imidazolium framework, highlighting its versatility as a building block.

Structurally related compounds, such as 1-[bis(4-bromophenyl)methyl]-3-phenylthiourea, have also been synthesized to explore structure-activity relationships in medicinal chemistry. These derivatives have been evaluated as inverse agonists for the CB1 cannabinoid receptor, indicating that the bis(4-bromophenyl) moiety within a thiourea or urea (B33335) scaffold is a promising template for developing new therapeutic agents. ucl.ac.be

Table 1: Examples of Integration with Functional Moieties

| Base Compound | Integrated Moiety/Resulting Structure | Application/Significance |

|---|---|---|

| This compound | 4-chloro-3-nitrophenyl group | Investigated for antitubercular activity mdpi.com |

| This compound | Benzoin, followed by oxidative desulfurization | Forms 1,3,4,5-tetraaryl imidazolium salts, precursors to N-heterocyclic carbenes thieme-connect.com |

Green Chemistry Innovations in Thiourea Synthesis and Application

The synthesis of thioureas, including this compound, has traditionally involved methods that may use hazardous solvents and require significant energy input. In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic protocols. These innovations include solvent-free reactions, mechanochemistry, and the use of alternative energy sources like microwave and ultrasound irradiation.

Mechanochemical and Solvent-Free Synthesis

A significant advancement in the green synthesis of thioureas is the use of mechanochemistry, where mechanical force (e.g., grinding or milling) initiates chemical reactions. The "click" coupling of isothiocyanates and amines can be achieved in high yields by simply grinding the reactants together manually or using an electrical laboratory mill. researchgate.net This method has been successfully applied to produce a wide range of symmetrical and unsymmetrical thioureas, including aromatic derivatives, quantitatively and without the need for bulk solvents. researchgate.net This solvent-free approach not only reduces chemical waste but also simplifies product isolation and purification. researchgate.netrsc.org The synthesis of primary thioureas has also been achieved through a solvent-free mechanochemical amination of thiocarbamoyl benzotriazoles, offering an environmentally friendly route with near-quantitative yields and a simple aqueous workup. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govucl.ac.be This technique has been effectively used for synthesizing various heterocyclic compounds derived from thiourea. researchgate.netresearchgate.net For instance, the synthesis of 2-thioxoimidazolidin-4-ones, which are structurally related to the thiourea core, is significantly improved under microwave irradiation, with cleaner reactions and better yields. ucl.ac.be The synthesis of N-acyl thiourea derivatives and thiazolopyrimidines has also been optimized using microwave heating, which reduces reaction times from hours to minutes and increases product yields. nih.govrsc.org Solvent-free microwave-assisted synthesis, often supported by minerals like montmorillonite (B579905) K-10, provides an even more environmentally benign protocol that aligns with green chemistry principles by enhancing reaction rates and simplifying work-up. psu.edu

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing thiourea derivatives. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rsc.org This method has been successfully used for the catalyst-free synthesis of both symmetrical and unsymmetrical thioureas from amines and carbon disulfide in aqueous media, offering a rapid and convenient process with a simple workup. rsc.orgresearchgate.net The synthesis of more complex structures, such as chalcone-linked 1,2,3-triazoles and N-naphthoyl thiourea derivatives, has also been efficiently achieved under ultrasonic conditions. acs.orgnih.gov These methods are noted for their mild reaction conditions, short reaction times, and high yields, making them attractive for sustainable chemical production. nih.gov

Table 2: Comparison of Green Synthesis Methods for Thioureas

| Synthesis Method | Key Advantages | Typical Conditions |

|---|---|---|

| Mechanochemistry | Solvent-free, high yields, simple workup, rapid researchgate.net | Manual grinding or electrical ball milling of solid reactants researchgate.netrsc.org |

| Microwave-Assisted | Reduced reaction times, improved yields, cleaner reactions nih.govucl.ac.be | Irradiation in a microwave reactor, often in a polar solvent or under solvent-free conditions rsc.orgpsu.edu |

| Ultrasound-Assisted | Shorter reaction times, higher yields, mild conditions nih.gov | Sonication in a liquid medium (e.g., water) at ambient temperature rsc.orgacs.org |

Q & A

Q. What are the standard synthetic routes for 1,3-Bis(4-bromophenyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves reacting 4-bromoaniline with thiocarbonyl reagents like thiophosgene or ammonium thiocyanate. For example, analogous thiourea derivatives (e.g., 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea) are synthesized via nucleophilic substitution under controlled pH and temperature . Optimization may include varying solvents (e.g., 1,4-dioxane), reaction time, and stoichiometric ratios to minimize byproducts like disubstituted ureas. Purity can be enhanced via recrystallization or column chromatography, as noted for structurally similar thioureas .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR/IR spectroscopy : To confirm the thiourea moiety (C=S stretch at ~1250 cm⁻¹) and aromatic substitution patterns.

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. Software like SHELXL ( ) and ORTEP-3 ( ) are standard for structure refinement. For example, hydrogen-bonding networks in analogous thioureas (e.g., 1-(2-bromophenyl)-3-(4-chlorobutanoyl)thiourea) were resolved using these tools .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what challenges arise during refinement?

Thiourea derivatives often form N–H···S hydrogen bonds, creating layered or helical packing motifs. For instance, Hirshfeld surface analysis of 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea revealed >30% contribution from H···S interactions . Challenges include:

Q. What mechanistic insights explain discrepancies in the biological activity of this compound across studies?

Variations in bioactivity (e.g., antimicrobial vs. anticancer) may stem from:

- Impurities : Byproducts from elimination reactions (e.g., formation of thioketenes) can skew results, as observed in substituted thioureas .

- Solubility differences : Structural analogs like 1-Butyl-3-(3-ethoxyphenyl)thiourea show activity dependent on solvent polarity .

- Target specificity : Molecular docking studies can clarify interactions with enzymes like urease or DNA gyrase .

Q. How can computational methods enhance the design of this compound derivatives with improved properties?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. For example, bromine substituents increase electrophilicity, enhancing reactivity .

- Molecular dynamics : Simulate stability in biological matrices, as applied to metal-thiourea complexes .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Br) with bioactivity, leveraging data from analogs like 1,3-Bis(4-chlorophenyl)thiourea .

Methodological Challenges and Solutions

Q. What strategies resolve data contradictions in crystallographic studies of thiourea derivatives?

- High-resolution data : Use synchrotron radiation for twinned or small crystals, as seen in studies of 1-Benzoyl-3-(4-hydroxyphenyl)thiourea .

- Validation tools : Check for overfitting using R-free values in SHELXL .

- Complementary techniques : Pair XRD with powder diffraction or DSC to confirm phase purity .

Q. How can synthetic byproducts be identified and minimized during thiourea preparation?

- LC-MS monitoring : Detects intermediates like isothiocyanates early in reactions .

- Acid/base quenching : Prevents over-reaction, as demonstrated in the synthesis of 3-Cyano-2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]-thiophene .

- Green chemistry approaches : Use ionic liquids or microwave-assisted synthesis to enhance yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.